Chemical structure of 9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 Maleate
Chemical structure of 9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 Maleate
An In-Depth Technical Guide to 9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 Maleate: Structure, Synthesis, and Scientific Rationale
Abstract
This technical guide provides a comprehensive analysis of 9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 Maleate, a deuterated analog of a potent cholinesterase inhibitor. Designed for researchers, scientists, and drug development professionals, this document delves into the strategic rationale behind its chemical design, including the incorporation of deuterium to enhance its pharmacokinetic profile and the selection of the maleate salt form to optimize its physicochemical properties. We will explore its synthesis, mechanism of action, and the analytical methodologies required for its characterization, offering field-proven insights into the causality behind key experimental and development choices.
Introduction
The quest for effective therapeutics for neurodegenerative disorders such as Alzheimer's disease has led to the development of numerous compounds targeting the cholinergic system. One such family of compounds is derived from 9-amino-1,2,3,4-tetrahydroacridine (tacrine), the first centrally-acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease.[1] The parent compound, (+/-)-9-amino-1,2,3,4-tetrahydroacridin-1-ol, also known as HP-029, emerged as a promising second-generation analog of tacrine, demonstrating potent acetylcholinesterase inhibition and activity in preclinical models of memory impairment with a potentially improved toxicity profile.[2]
This guide focuses on a specifically modified version of this molecule: 9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 Maleate . This compound represents a sophisticated approach to drug design, leveraging two key chemical modifications to enhance its therapeutic potential:
-
Deuterium Substitution (-d3): The strategic replacement of specific hydrogen atoms with their stable, non-radioactive isotope, deuterium, is a modern medicinal chemistry strategy. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[3][4] This increased bond strength can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the "kinetic isotope effect."[5] The intended outcome is an improved pharmacokinetic profile, potentially leading to a longer half-life, reduced dosing frequency, and a more favorable safety profile by minimizing the formation of toxic metabolites.[5]
-
Maleate Salt Formation: The conversion of a drug molecule into a salt is a critical step in pharmaceutical development to optimize its physical and biological properties.[6] The maleate salt is formed by reacting the basic parent drug with maleic acid. This salt form can significantly influence the compound's aqueous solubility, dissolution rate, chemical stability, and bioavailability.[7][8] While hydrochloride is the most common salt form, maleate is a popular alternative, often selected to achieve a desired biopharmaceutical profile.[7][9]
This document will provide a detailed exploration of the chemical structure, synthesis, and scientific rationale underpinning 9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 Maleate, offering a technical resource for its study and development.
Chapter 1: Physicochemical Properties and Structural Elucidation
A thorough understanding of a drug candidate's physicochemical properties is fundamental to its development. These characteristics govern its behavior in vitro and in vivo, influencing formulation, delivery, and pharmacological activity.
Chemical Structure
The core of the molecule is a tetrahydroacridine scaffold, which is essential for its biological activity. The "-d3" notation indicates that three hydrogen atoms have been replaced by deuterium. The maleate counter-ion is ionically bonded to the protonated amine of the acridine structure.
Caption: Ionic association of the protonated drug cation and the maleate anion.
Physicochemical Data
The following table summarizes the key physicochemical properties of 9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 Maleate.
| Property | Value | Source |
| CAS Number | 1219806-48-0 | [10] |
| Molecular Formula | C₁₇H₁₅D₃N₂O₅ | [10] |
| Molecular Weight | 333.35 g/mol | [10] |
| Storage Condition | -20°C | [10] |
| Parent Compound (non-deuterated) | 9-Amino-1,2,3,4-tetrahydroacridin-1-ol | [2] |
The Rationale for Deuterium Substitution
The "deuterium switch" is a strategy where hydrogen atoms at sites of metabolism are replaced with deuterium.[11] This modification leverages the Deuterium Kinetic Isotope Effect (DKIE) , where the greater mass of deuterium leads to a lower vibrational frequency and stronger C-D bond compared to a C-H bond.
Expertise & Experience: In drug metabolism, Phase I oxidation reactions, often catalyzed by cytochrome P450 enzymes, frequently involve the cleavage of a C-H bond as the rate-determining step. By strengthening this bond through deuteration, the rate of metabolism can be significantly reduced.[4] This can lead to several therapeutic advantages:
-
Increased Half-Life: Slower metabolism prolongs the drug's presence in the bloodstream, potentially allowing for less frequent dosing and improved patient adherence.
-
Improved Safety Profile: Reduced metabolism can decrease the formation of potentially reactive or toxic metabolites.[5]
-
Enhanced Efficacy: Maintaining therapeutic concentrations for longer periods can improve treatment outcomes.
Caption: Proposed synthetic workflow for the target compound.
Step-by-Step Synthesis Protocol (Illustrative)
This protocol is an illustrative example based on established chemical principles for this class of compounds. [12][13] Step 1: Synthesis of the Tetrahydroacridine Core (Friedländer Annulation)
-
Rationale: This one-pot reaction is an efficient method for constructing the tricyclic acridine system from commercially available starting materials. [13]p-Toluenesulfonic acid (p-TSA) is an effective acid catalyst for this condensation. [12]2. Procedure:
-
To a flask equipped with a Dean-Stark apparatus, add 2-aminobenzonitrile (1.0 eq) and a suitable solvent such as xylene.
-
Add p-toluenesulfonic acid monohydrate (1.0-1.5 eq).
-
Heat the mixture to reflux.
-
Slowly add a solution of cyclohexanone (1.1 eq) in xylene. Note: For the deuterated analog, a deuterated cyclohexanone (e.g., cyclohexanone-2,2,6,6-d4) would be used here to introduce the deuterium labels at a non-labile position. The "-d3" suggests labeling at a specific site, which may require a more tailored starting material.
-
Continue refluxing for 10-15 hours, collecting water in the Dean-Stark trap.
-
Cool the reaction mixture, and the product salt will precipitate. Filter the solid.
-
Basify the salt with aqueous sodium hydroxide and extract the free base with a solvent like dichloromethane.
-
Purify by column chromatography or recrystallization.
-
Further steps would involve the introduction of the 1-ol group and the 9-amino group, which can be achieved through various published methods for functionalizing the acridine ring system. [1][14] Step 2: Salt Formation
-
Rationale: To improve handling and solubility, the free base is converted to the maleate salt. This is a straightforward acid-base reaction.
-
Procedure:
-
Dissolve the purified 9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 free base in a suitable solvent (e.g., ethanol or isopropanol).
-
In a separate flask, dissolve maleic acid (1.0 eq) in the same solvent, heating gently if necessary.
-
Slowly add the maleic acid solution to the free base solution with stirring.
-
The maleate salt will precipitate upon formation or cooling.
-
Filter the solid, wash with a small amount of cold solvent, and dry under vacuum.
-
Chapter 3: Mechanism of Action and Pharmacological Profile
The therapeutic effect of this compound is primarily derived from its interaction with the cholinergic system, though other activities may contribute to its overall profile.
Acetylcholinesterase (AChE) Inhibition
The primary mechanism of action for tacrine and its analogs is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine. [2][15]In Alzheimer's disease, there is a deficit in cholinergic neurotransmission. By inhibiting AChE, the concentration of acetylcholine in the synaptic cleft is increased, enhancing nerve signaling and potentially improving cognitive function. The tetrahydroacridine scaffold is known to bind to both the catalytic and peripheral anionic sites of the AChE enzyme.
Secondary Pharmacological Activities
Research on tacrine and related compounds has revealed a more complex pharmacological profile than simple AChE inhibition. These secondary activities could be therapeutically relevant:
-
Amine Uptake Inhibition: Some analogs have been shown to inhibit the reuptake of noradrenaline and dopamine, which could have antidepressant or cognition-enhancing effects. [2]* Potassium Channel Blockade: Tacrine is a potent blocker of certain potassium channels, which can increase the duration of action potentials and enhance neurotransmitter release. [15][16]* Modulation of Adrenergic Systems: Tacrine can also interact with beta-adrenoceptor coupled signal transduction systems, an action that may contribute to its effects on cognition. [17]
Chapter 4: Analytical Methodologies
Rigorous analytical testing is required to ensure the identity, purity, and quality of the final compound.
Workflow for Quality Control
Caption: A typical analytical workflow for API characterization and release.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the compound and quantify its concentration (assay).
-
Protocol:
-
Column: C18 reverse-phase column (e.g., Agilent AdvanceBio AAA, 4.6 x 150 mm, 4 µm). [18] 2. Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A time-programmed gradient from 5% to 95% Mobile Phase B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength relevant to the acridine chromophore (e.g., 254 nm and 338 nm).
-
Validation: The method must be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.
-
Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the parent ion and its deuterated isotopologues, and to identify any impurities or degradants.
-
Protocol:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Analysis: The sample is infused directly or analyzed via LC-MS.
-
Data Interpretation: The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion for the deuterated compound (C₁₇H₁₅D₃N₂O₅). The observed mass should be within 5 ppm of the theoretical mass. The isotopic pattern will confirm the presence of deuterium.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To provide unambiguous structural confirmation and to verify the position and extent of deuterium incorporation.
-
Protocol:
-
Solvent: Deuterated solvent such as DMSO-d₆ or CD₃OD.
-
Experiments:
-
¹H NMR: Will confirm the overall proton skeleton. The integral of the signal corresponding to the deuterated position will be significantly reduced.
-
¹³C NMR: Will confirm the carbon skeleton.
-
²H NMR (Deuterium NMR): Will directly detect the deuterium signal, confirming its presence and chemical environment.
-
2D NMR (COSY, HSQC): Used to assign all proton and carbon signals definitively.
-
-
Conclusion
9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 Maleate is a rationally designed pharmaceutical agent that builds upon a well-understood pharmacological scaffold. The strategic incorporation of deuterium aims to optimize its metabolic profile, potentially offering a superior therapeutic window compared to its non-deuterated parent. The selection of the maleate salt form is a critical choice intended to ensure appropriate physicochemical properties for drug development. The synthesis, characterization, and evaluation of this compound require a multidisciplinary approach, integrating advanced principles of medicinal chemistry, process development, and analytical science. This guide provides a foundational technical overview to support further research and development of this promising compound.
References
- Vertex AI Search. (n.d.). From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs.
- Taylor, D. (2009, November 15). Pharmaceutical salts: a formulation trick or a clinical conundrum?
- Simson Pharma. (2025, August 8). What are Deuterated Drugs: Everything to know.
- LifeTein. (2024, April 24). The Power of Deuterated Peptides: A New Wave in Drug Development.
- ResearchGate. (n.d.). Maleate and malate salts.
- Expert Opinion on Drug Metabolism & Toxicology. (n.d.). Deuterated drugs; where are we now?
- ResearchGate. (n.d.). List of deuterated drugs under trials.
- MySkinRecipes. (n.d.). 9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 Maleate.
- Shutske, G. M., et al. (1989). 9-Amino-1,2,3,4-tetrahydroacridin-1-ols: synthesis and evaluation as potential Alzheimer's disease therapeutics. Journal of Medicinal Chemistry, 32(8), 1805-13.
- Drugs.com. (2026, January 5). Clearing the Confusion on Pharmaceutical Salts & Drug Names.
- MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
- Ellis, D. B., et al. (1989, February 1). 9-Amino-1,2,3,4-tetrahydroacridine-1-ol (HP 029) analogues: acetylcholinesterase and amine uptake inhibitory properties. Portland Press.
- Drukarch, B., et al. (1987). Action on noradrenergic transmission of an anticholinesterase: 9-amino-1,2,3,4-tetrahydroacridine. PubMed.
- Rogawski, M. A., et al. (1987). 9-Amino-1,2,3,4-tetrahydroacridine (THA) is a potent blocker of cardiac potassium channels. British Journal of Pharmacology, 92(3), 521-5.
- Drukarch, B., et al. (1987). 9-Amino-1,2,3,4-tetrahydroacridine (THA), an alleged drug for the treatment of Alzheimer's disease, inhibits acetylcholinesterase activity and slow outward K+ current. European Journal of Pharmacology, 141(1), 153-7.
- Chupakhin, O. N., et al. (2023). Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation: potential therapeutic agents for Alzheimer's disease. Frontiers in Chemistry.
- Shutske, G. M., et al. (1989). 9-Amino-1,2,3,4-tetrahydroacridin-1-ols. Synthesis and evaluation as potential Alzheimer's disease therapeutics. Journal of Medicinal Chemistry.
- Cavalli, A., et al. (2000). SAR of 9-amino-1,2,3,4-tetrahydroacridine-based acetylcholinesterase inhibitors: synthesis, enzyme inhibitory activity, QSAR, and structure-based CoMFA of tacrine analogues. Journal of Medicinal Chemistry, 43(10), 2007-18.
- Google Patents. (n.d.). Method of synthesis of 9-amino-1,2,3,4-tetrahydroacridine.
- European Patent Office. (1996, November 6). Method for the preparation of 9-amino-1,2,3,4-tetrahydroacridine.
- Agilent Technologies. (2017, September 21). Analysis of Amino Acids Derived Online Using an Agilent AdvanceBio AAA Column.
- Solvias AG. (n.d.). AMINO ACID ANALYSIS: new challenges for an old technique?
Sources
- 1. Frontiers | Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation: potential therapeutic agents for Alzheimer’s disease [frontiersin.org]
- 2. 9-Amino-1,2,3,4-tetrahydroacridin-1-ols: synthesis and evaluation as potential Alzheimer's disease therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lifetein.com [lifetein.com]
- 6. bjcardio.co.uk [bjcardio.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. 9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 Maleate [myskinrecipes.com]
- 11. isotope.com [isotope.com]
- 12. RU2076099C1 - Method of synthesis of 9-amino-1,2,3,4-tetrahydroacridine - Google Patents [patents.google.com]
- 13. Method for the preparation of 9-amino-1,2,3,4-tetrahydroacridine - Patent 0500006 [data.epo.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 9-Amino-1,2,3,4-tetrahydroacridine (THA), an alleged drug for the treatment of Alzheimer's disease, inhibits acetylcholinesterase activity and slow outward K+ current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 9-Amino-1,2,3,4-tetrahydroacridine (THA) is a potent blocker of cardiac potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Action on noradrenergic transmission of an anticholinesterase: 9-amino-1,2,3,4-tetrahydroacridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
